2-propanol, neodymium(3+) salt

説明

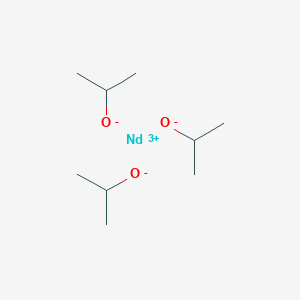

Neodymium(III) isopropoxide (CAS: 19236-15-8) is a rare earth metal alkoxide with the molecular formula Nd(OCH(CH3)2)3. It is a purple crystalline solid with a melting point exceeding 300°C . This compound is highly reactive, moisture-sensitive, and typically handled under inert conditions. Its primary applications include catalysis in organic synthesis and sol-gel processing for advanced materials, such as bioactive glasses, photocatalysts, and doped metal oxides .

特性

CAS番号 |

19236-15-8 |

|---|---|

分子式 |

C3H8NdO |

分子量 |

204.34 g/mol |

IUPAC名 |

neodymium;propan-2-ol |

InChI |

InChI=1S/C3H8O.Nd/c1-3(2)4;/h3-4H,1-2H3; |

InChIキー |

JIBCRVTUFVJYSB-UHFFFAOYSA-N |

正規SMILES |

CC(C)O.[Nd] |

ピクトグラム |

Flammable; Corrosive; Irritant |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Neodymium(III) isopropoxide can be synthesized through the reaction of neodymium(III) chloride with sodium isopropoxide in isopropyl alcohol. The reaction typically involves refluxing the mixture to ensure complete conversion . The resulting product is then purified to obtain high-purity neodymium(III) isopropoxide.

Industrial Production Methods: In industrial settings, the production of neodymium(III) isopropoxide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk and packaged in glass ampules or bottles to maintain its stability .

化学反応の分析

Types of Reactions: Neodymium(III) isopropoxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form neodymium(III) oxide.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Often involves the use of hydrogen or other reducing agents.

Substitution: Requires the presence of suitable ligands and appropriate reaction conditions, such as temperature and solvent choice.

Major Products:

Oxidation: Neodymium(III) oxide.

Reduction: Various reduced neodymium species.

Substitution: Neodymium complexes with different ligands.

科学的研究の応用

Neodymium(III) isopropoxide is widely used in scientific research due to its versatility:

Biology: It is used in the preparation of neodymium-based compounds for biological studies.

作用機序

The mechanism by which neodymium(III) isopropoxide exerts its effects is primarily through its role as a catalyst. It facilitates the formation of new bonds between molecules by providing the necessary energy for the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

類似化合物との比較

Praseodymium(III) Isopropoxide

Gadolinium(III) Isopropoxide

Lanthanum(III) Isopropoxide

- Molecular Formula : La(OCH(CH3)2)₃

- Key Properties : Lower cost but reduced catalytic efficiency compared to Nd(III) derivatives.

- Applications : Primarily in polymer stabilization and glass modification.

Comparative Data Table

Catalytic Performance

Optical and Magnetic Properties

- Nd³⁺-doped materials exhibit near-infrared fluorescence, enabling applications in bioimaging and photothermal therapy. In contrast, Gd³⁺ derivatives are preferred for magnetic resonance imaging (MRI) due to their paramagnetic properties .

Q & A

Q. What are the standard methods for synthesizing and characterizing Neodymium(III) isopropoxide?

Neodymium(III) isopropoxide is typically synthesized via alkoxide exchange reactions, where neodymium chloride reacts with sodium isopropoxide in anhydrous solvents like toluene. Characterization involves:

- X-ray Diffraction (XRD): To confirm crystallinity and phase purity. Hexagonal structures are common for neodymium oxides, which may inform precursor analysis .

- Nuclear Magnetic Resonance (NMR): Limited utility due to paramagnetic neodymium, but ligand environments can be inferred indirectly.

- Elemental Analysis: To verify stoichiometry and purity, especially critical for catalytic applications .

Q. What are the primary applications of Neodymium(III) isopropoxide in polymer research?

It serves as a catalyst in polymerization of dienes (e.g., 1,3-butadiene) and cyclic esters. Key applications include:

- Coordination-Insertion Mechanisms: Activates monomers via Lewis acid sites, enabling controlled polymer chain growth.

- Copolymerization: Used with methylaluminoxane (MAO) to synthesize high-cis-1,4-polybutadiene, achieving >95% stereoregularity in optimized conditions .

Q. How should Neodymium(III) isopropoxide be handled and stored to maintain reactivity?

- Moisture Sensitivity: Store under inert gas (argon/nitrogen) in flame-dried glassware. Exposure to H₂O leads to hydrolysis, forming Nd₂O₃ .

- Solvent Compatibility: Use anhydrous toluene or THF to prevent side reactions.

- Safety Protocols: Follow guidelines for rare-earth metal alkoxides, including fume hood use and PPE (gloves, goggles) .

Advanced Research Questions

Q. How can catalytic activity of Neodymium(III) isopropoxide be optimized for copolymerization?

Optimization involves:

- Co-catalyst Ratios: Adjusting Al/Nd molar ratios (e.g., MAO as co-catalyst) to balance activity and chain termination. Ratios of 20:1–50:1 are common .

- Solvent Effects: Polar solvents like THF may stabilize intermediates but reduce polymerization rates.

- Temperature Control: Lower temperatures (e.g., 0–25°C) favor higher stereoselectivity in diene polymerization .

Q. How can contradictions in reported catalytic efficiencies be resolved?

Discrepancies often arise from:

- Purity Gradients: Impurities (e.g., residual chloride) from synthesis can inhibit activity. Use >99.95% Nd precursors (3N5 grade) for reproducibility .

- Moisture Contamination: Even trace H₂O degrades catalytic sites. Rigorous drying of solvents/reactors is critical .

- Kinetic Variability: Use standardized protocols (e.g., fixed Al/Nd ratios, solvent systems) to enable cross-study comparisons .

Q. What computational methods are suitable for modeling Neodymium(III) isopropoxide’s reactivity?

- Density Functional Theory (DFT): Predicts ligand dissociation energies and active site geometries. Validate with experimental XRD data .

- Molecular Dynamics (MD): Simulates solvent interactions and polymerization initiation steps. Note that PubChem3D models are unavailable for Nd complexes due to unsupported elements .

Q. How can kinetic data from polymerization reactions be rigorously analyzed?

- Gel Permeation Chromatography (GPC): Measures molecular weight distributions to assess chain-transfer vs. propagation rates.

- Differential Scanning Calorimetry (DSC): Monitors thermal transitions linked to polymer microstructure (e.g., cis/trans ratios) .

- Statistical Modeling: Apply Arrhenius or Eyring equations to derive activation parameters from temperature-dependent data .

Q. What strategies ensure reproducibility in synthesizing Nd-based polymers?

- Detailed Protocol Documentation: Include exact stoichiometries, solvent drying methods, and reaction timelines .

- Control Experiments: Test catalyst-free systems to rule out thermal or radical pathways.

- Collaborative Validation: Share samples with independent labs for cross-verification of molecular weights and stereochemistry .

Methodological Best Practices

- Data Recording: Maintain lab notebooks with step-by-step procedures, raw data, and anomaly logs (e.g., unexpected precipitates) .

- Literature Benchmarking: Compare results with prior studies (e.g., Hu et al., 2013) to identify outliers and refine hypotheses .

- Ethical Reporting: Disclose all experimental variables (e.g., solvent batch, Nd purity) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。